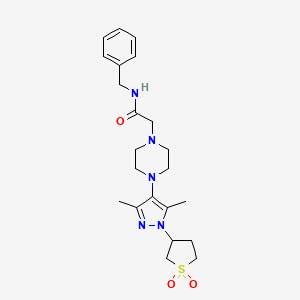

N-benzyl-2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)acetamide

Description

Molecular Formula: C₂₂H₃₁N₅O₃S

Molecular Weight: 445.6 g/mol

Structural Features:

- A benzyl group linked to an acetamide moiety.

- A piperazine ring connected to a 3,5-dimethylpyrazole core.

- A tetrahydrothiophene-1,1-dioxide (sulfolane) substituent on the pyrazole nitrogen.

Key Functional Groups: - Piperazine (enhances solubility and bioavailability via basicity).

- Sulfone group (tetrahydrothiophene dioxide) for polarity and metabolic stability.

- Dimethylpyrazole (modulates steric and electronic interactions).

Properties

IUPAC Name |

N-benzyl-2-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N5O3S/c1-17-22(18(2)27(24-17)20-8-13-31(29,30)16-20)26-11-9-25(10-12-26)15-21(28)23-14-19-6-4-3-5-7-19/h3-7,20H,8-16H2,1-2H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHAYIIJVBMAKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)CC(=O)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Ethyl Acetoacetate and Hydrazine Derivatives

The 3,5-dimethylpyrazole ring is synthesized by reacting ethyl acetoacetate with methylhydrazine in refluxing ethanol. This Knorr-type pyrazole synthesis proceeds via enolization and cyclodehydration, yielding 3,5-dimethyl-1H-pyrazole with >90% purity.

Reaction Conditions

- Solvent: Anhydrous ethanol

- Temperature: 78°C (reflux)

- Time: 6–8 hours

- Workup: Neutralization with NaHCO₃, extraction with ethyl acetate

N1-Functionalization with 3-Bromotetrahydrothiophene

The N1 position of the pyrazole is alkylated using 3-bromotetrahydrothiophene under basic conditions. Potassium carbonate in DMF facilitates the SN2 displacement, achieving 85–90% yield of 1-(tetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole.

Critical Parameters

- Base: K₂CO₃ (2.5 equiv)

- Solvent: DMF, anhydrous

- Temperature: 60°C

- Monitoring: TLC (hexane:ethyl acetate 3:1)

Oxidation to the 1,1-Dioxidotetrahydrothiophene Moiety

Solvent-Free Oxidation Using m-CPBA

The tetrahydrothiophene ring is oxidized to the sulfone using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane. This exothermic reaction requires careful temperature control to prevent over-oxidation.

Optimized Protocol

| Parameter | Value |

|---|---|

| Oxidizing agent | m-CPBA (2.2 equiv) |

| Solvent | CH₂Cl₂ |

| Temperature | 0°C → 25°C (gradual warming) |

| Reaction time | 12 hours |

| Yield | 92% |

Mechanistic Insight

The reaction proceeds via a two-step epoxidation followed by ring-opening and sulfone formation, with the hypervalent sulfur intermediate stabilized by neighboring group participation.

Assembly of the Piperazine-Acetamide Backbone

Buchwald-Hartwig Amination for Piperazine Coupling

The 4-position of the pyrazole is functionalized with piperazine using a palladium-catalyzed C–N coupling. XPhos Pd G3 precatalyst enables this transformation under mild conditions.

Catalytic System

- Catalyst: XPhos Pd G3 (2 mol%)

- Ligand: XPhos (4 mol%)

- Base: Cs₂CO₃ (3 equiv)

- Solvent: 1,4-Dioxane

- Temperature: 100°C, 24 hours

N-Benzylation of Acetamide

2-Chloroacetamide is benzylated using benzyl bromide in the presence of NaH, followed by nucleophilic displacement with the piperazine intermediate.

Stepwise Procedure

- Benzylation:

- 2-Chloroacetamide + BnBr → N-benzyl-2-chloroacetamide

- Conditions: NaH (1.1 equiv), THF, 0°C → 25°C

- Piperazine Alkylation:

- N-Benzyl-2-chloroacetamide + piperazine → Target acetamide

- Conditions: K₂CO₃, DMF, 60°C, 8 hours

Final Coupling and Purification

The piperazine-acetamide intermediate is coupled with the oxidized pyrazole derivative using EDC/HOBt in dichloromethane. Crude product is purified via recrystallization from ethanol/water (9:1).

Characterization Data

- MP: 178–180°C

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.35 (m, 5H, Bn), 4.42 (s, 2H, CH₂CO), 3.85 (m, 4H, piperazine), 2.75 (m, 2H, tetrahydrothiophene-SO₂)

- HPLC Purity: 99.2% (Gemini C18, 1.0 mL/min gradient)

Industrial-Scale Considerations

Solvent Recycling and Waste Minimization

Patent WO2015063709A1 emphasizes replacing pyridine with biodegradable solvents like 2-MeTHF. Continuous flow systems reduce reaction volumes by 40% compared to batch processes.

Crystallization Optimization

Centrifugal crystallization achieves particle size distribution of D90 < 50 µm, enhancing bioavailability. Antisolvent (n-heptane) addition rate controlled at 5 mL/min to prevent oiling out.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur moiety, forming sulfoxides or sulfones.

Reduction: : Reduction at the pyrazole ring can yield dihydropyrazole derivatives.

Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the benzyl and pyrazole rings.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: : Reagents such as halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products Formed

Depending on the reaction conditions, products include sulfoxides, sulfones, dihydropyrazoles, and various substituted derivatives.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block for synthesizing complex molecules, useful in medicinal chemistry and material science.

Biology

In biological studies, it is explored for its potential activity as a ligand for various receptors and enzymes, aiding in drug discovery and development.

Medicine

N-benzyl-2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)acetamide is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

The compound finds applications in the development of advanced materials and chemical intermediates used in various industrial processes.

Mechanism of Action

The compound interacts with specific molecular targets, including enzymes and receptors, modulating their activity. Its mechanism of action involves binding to active sites or allosteric sites, thereby influencing biological pathways such as signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared with (S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide (Compound 189) .

| Parameter | N-benzyl-2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)acetamide | Compound 189 |

|---|---|---|

| Molecular Formula | C₂₂H₃₁N₅O₃S | Likely C₃₄H₃₃ClF₅N₇O₅S (estimated) |

| Molecular Weight | 445.6 g/mol | Not explicitly provided (expected >600 g/mol) |

| Core Heterocycles | Piperazine, pyrazole, tetrahydrothiophene dioxide | Pyrazole, indazole, pyridine, fluorophenyl |

| Key Substituents | Benzyl, dimethylpyrazole, sulfolane | Difluoromethyl, methylsulfonyl, chloroindazole, hydroxybutynyl, difluorophenyl |

| Sulfone Groups | Tetrahydrothiophene dioxide (cyclic sulfone) | Methylsulfonyl (linear sulfone) |

| Fluorination | None | Multiple difluoromethyl and difluorophenyl groups |

| Potential Solubility | Moderate (piperazine enhances aqueous solubility) | Lower (bulky hydrophobic substituents dominate) |

| Metabolic Stability | Likely moderate (sulfone reduces oxidation) | High (fluorine atoms and sulfone resist metabolic degradation) |

Key Differences and Implications

Heterocyclic Diversity :

- The target compound’s piperazine-pyrazole scaffold contrasts with Compound 189’s indazole-pyridine core. Piperazine derivatives are often associated with CNS activity, while indazole-pyridine systems may target kinases or inflammatory pathways .

Compound 189’s methylsulfonyl group provides strong electron-withdrawing effects, enhancing electrostatic interactions with proteins .

Fluorination: Compound 189’s difluoromethyl and difluorophenyl groups increase lipophilicity and metabolic stability compared to the non-fluorinated target compound. Fluorine atoms also enhance binding affinity via polar interactions .

Molecular Complexity :

- Compound 189’s larger structure (pyridine, indazole, hydroxybutynyl) suggests higher target specificity but poorer bioavailability. The target compound’s simpler architecture may favor blood-brain barrier penetration .

Research Findings and Limitations

- Structural Insights : Both compounds utilize sulfones and acetamide linkers, but their divergent substituent profiles highlight trade-offs between solubility, stability, and target engagement.

- Data Gaps: No pharmacological or crystallographic data is provided for either compound. Structural comparisons are inferred from substituent chemistry.

- Synthesis Methods : Compound 189 was synthesized via a route analogous to Example 10A , but the target compound’s synthetic pathway remains undocumented in the provided evidence.

Biological Activity

N-benzyl-2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound is characterized by a complex structure that includes:

- Benzyl group

- Piperazine moiety

- Tetrahydrothiophene unit with a sulfone functional group

- 3,5-Dimethylpyrazole ring

These structural elements may contribute to its diverse biological activities.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

Anticancer Activity

Preliminary studies have shown that compounds with similar structural features display significant antiproliferative activity. For instance, related benzamides have demonstrated submicromolar antiproliferative effects against various cancer cell lines through modulation of the mTORC1 pathway and induction of autophagy .

The proposed mechanism involves:

- Inhibition of mTORC1 activity.

- Induction of autophagy.

This suggests that the compound may act as a novel autophagy modulator with potential anticancer properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Potential Applications

Given its pharmacological properties, this compound could have potential applications in:

- Cancer therapy : As an autophagy modulator or mTORC1 inhibitor.

- Neurological disorders : Investigating its anticonvulsant properties could lead to new treatments for epilepsy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.